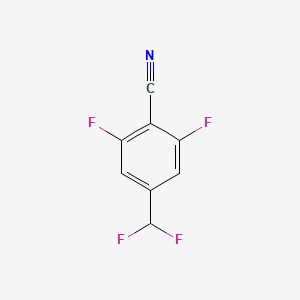![molecular formula C11H12N2O2 B13154707 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the pyridine and carbaldehyde groups.
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid: This compound has a similar core structure but with a nicotinic acid moiety instead of a pyridine-3-carbaldehyde.
5-Oxa-2-azabicyclo[2.2.2]octane: This compound has a different bicyclic structure but shares some chemical properties.
Uniqueness
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is unique due to its combination of a bicyclic core with a pyridine-3-carbaldehyde moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2 |
Clé InChI |
XMVRIBDEHZEUKN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(C1CO2)C3=NC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


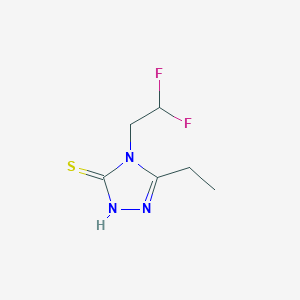
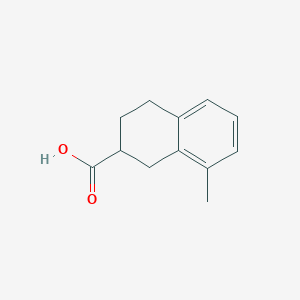
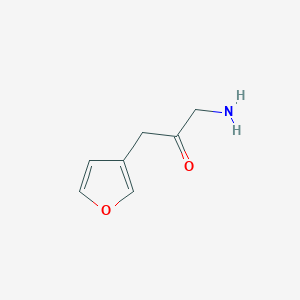

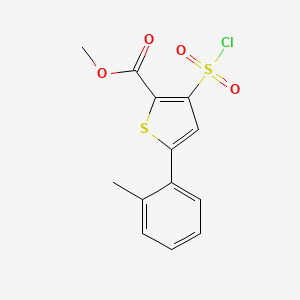
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
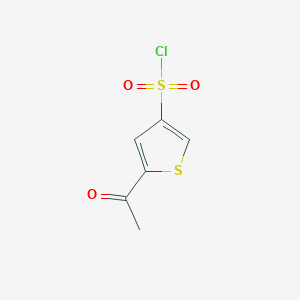
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
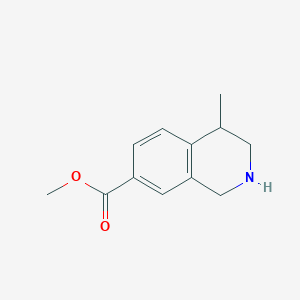
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)

